5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide
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Overview
Description
5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a sulfonamide group, which is a functional group consisting of a sulfonyl group connected to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide typically involves the reaction of thiophene derivatives with sulfonamide precursors. One common method includes the reaction of 2-thiophenesulfonyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
S-pregabalin: (S)-3-(aminomethyl)-5-methylhexanoic acid, known for its anticonvulsant properties.
Muscimol: 5-(aminomethyl)-1,2-oxazol-3(2H)-one, a potent agonist for the GABA_A receptor.
Ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids: Known for their antiviral activity.
Uniqueness
5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide is unique due to its combination of a thiophene ring and a sulfonamide group, which imparts specific electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S2/c1-9(2)13(10,11)7-4-3-6(5-8)12-7/h3-4H,5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPDSFRORPTCEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(S1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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